

Application Notes and Protocols for THK-5105 Administration in In Vivo Studies

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Compound of Interest

Compound Name: THK-5105

Cat. No.: B3236704

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Introduction

THK-5105 is a derivative of arylquinoline that has demonstrated a high binding affinity for tau protein aggregates.^{[1][2]} Its radiolabeled form, **[18F]THK-5105**, has been developed as a positron emission tomography (PET) tracer for the non-invasive imaging of tau pathology in the brain, particularly in the context of Alzheimer's disease.^{[1][3][4]} Current research indicates that the primary in vivo application of **THK-5105** is as a diagnostic imaging agent rather than a therapeutic compound. These application notes provide detailed protocols for the administration and use of **THK-5105** in in vivo imaging studies, based on available preclinical and clinical data.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo application of **THK-5105**.

Table 1: Preclinical In Vivo Administration and Dosage of **[18F]THK-5105** for PET Imaging

Animal Model	Administration Route	Dosage Range	Imaging Time Point	Reference
Mouse	Intravenous (tail vein)	Not explicitly stated, typical radiotracer doses used	2 - 120 minutes post-injection	
P301S and biGT transgenic mice	Intravenous	16 ± 2 MBq	Dynamic 90 min or static 20-50 min post-injection	

Table 2: Clinical In Vivo Administration of [18F]THK-5105 for PET Imaging

Subject	Administration Route	Injected Dose	Imaging Time Point	Reference
Human (Alzheimer's disease patients and healthy controls)	Intravenous	185 MBq (5 mCi)	90 - 100 minutes post-injection	

Table 3: In Vivo Toxicity Data for THK-5105

Animal Model	Administration Route	Dose	Observation	Reference
Rat and Mouse	Intravenous	1 mg/kg	No systemic toxicity, no unscheduled deaths or morbidity, normal body weight gain, no major clinical, biochemical, or histopathological findings. This dose is equivalent to 100,000 times the intended clinical dose for humans.	

Experimental Protocols

Protocol 1: In Vivo PET Imaging of Tau Pathology in a Transgenic Mouse Model

Objective: To visualize and quantify tau pathology in the brain of a transgenic mouse model of tauopathy using [18F]THK-5105 PET imaging.

Materials:

- [18F]THK-5105 (synthesized and purified according to established radiochemistry protocols)
- Transgenic mice expressing pathological human tau (e.g., P301S or biGT models) and wild-type control mice
- Anesthesia (e.g., isoflurane)

- Small animal PET scanner
- Intravenous injection setup (e.g., tail vein catheter)
- Saline solution

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
 - Place the anesthetized mouse on the scanner bed and secure its position.
 - Maintain the animal's body temperature using a heating pad.
- Radiotracer Administration:
 - Prepare a solution of [18F]**THK-5105** in sterile saline.
 - Administer a bolus injection of [18F]**THK-5105** (e.g., 16 ± 2 MBq) intravenously via the tail vein.
- PET Image Acquisition:
 - For dynamic imaging, start the PET scan immediately after the injection and acquire data for 90 minutes.
 - For static imaging, a scan can be performed between 20 and 50 minutes post-injection.
- Image Analysis:
 - Reconstruct the PET images using appropriate algorithms.
 - Co-register the PET images with an anatomical reference, such as a magnetic resonance imaging (MRI) template of the mouse brain.

- Perform volume-of-interest (VOI) analysis to quantify the tracer uptake in specific brain regions (e.g., brainstem, entorhinal cortex).
- Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in the target region to a reference region with low specific binding (e.g., cerebellum).
- Post-Imaging Validation (Optional):
 - Following the imaging session, euthanize the animal and extract the brain.
 - Perform autoradiography, immunohistochemistry (e.g., with AT8 antibody for phosphorylated tau), or other histological analyses to correlate the PET signal with the underlying tau pathology.

Protocol 2: Acute Toxicity Study of THK-5105 in Rodents

Objective: To assess the acute toxicity of a single high dose of non-radiolabeled **THK-5105** in rats and mice.

Materials:

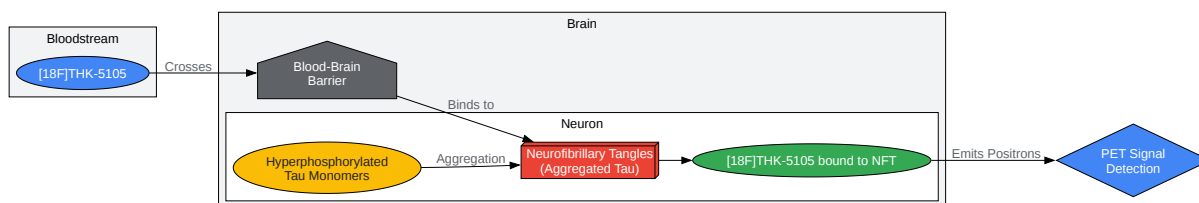
- **THK-5105** (non-radiolabeled)
- Vehicle for dissolution (e.g., saline, DMSO/saline mixture)
- Rats and mice
- Intravenous injection setup
- Standard animal housing and monitoring equipment

Procedure:

- Dose Preparation:
 - Prepare a solution of **THK-5105** in a suitable vehicle to achieve a final dose of 1 mg/kg.
- Animal Dosing:

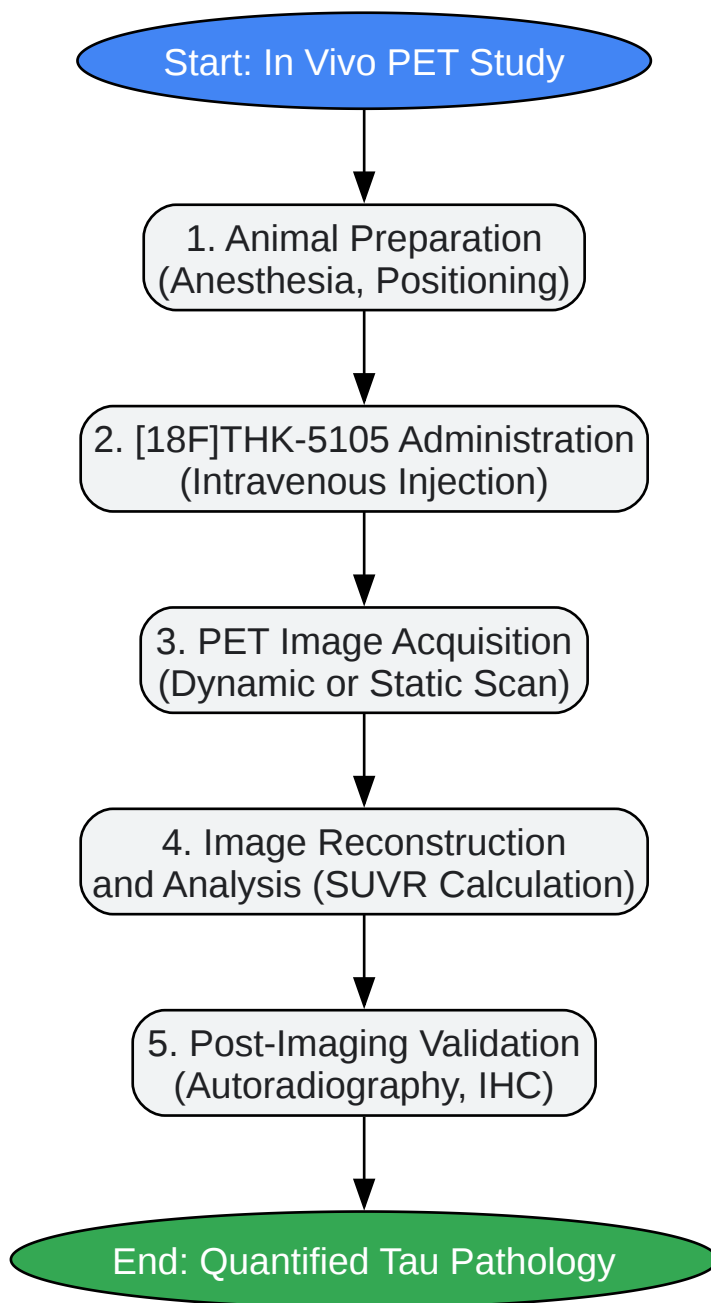
- Administer a single intravenous injection of the **THK-5105** solution to the treatment group of animals.
- Administer a corresponding volume of the vehicle to the control group.
- Post-Dose Monitoring:
 - Observe the animals for any signs of systemic toxicity, morbidity, or mortality at regular intervals for a specified period (e.g., 24-72 hours).
 - Record the body weight of each animal daily.
- Endpoint Analysis:
 - At the end of the observation period, euthanize the animals.
 - Collect blood samples for biochemical analysis (e.g., liver and kidney function tests).
 - Perform a gross necropsy and collect major organs for histopathological examination.
 - Compare the findings from the treatment group with the control group to identify any treatment-related adverse effects.

Visualizations



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Caption: Mechanism of [^{18}F]THK-5105 for Tau Imaging.



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Caption: Experimental Workflow for In Vivo PET Imaging.

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